1-Azido-2-bromo-4-fluorobenzene

描述

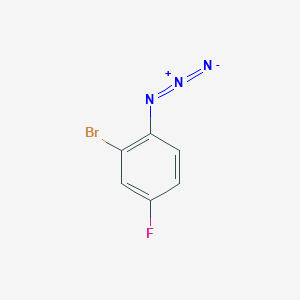

1-Azido-2-bromo-4-fluorobenzene is a halogenated aromatic compound featuring an azide (–N₃), bromine (–Br), and fluorine (–F) substituent at the 1-, 2-, and 4-positions of the benzene ring, respectively. Its molecular formula is C₆H₃BrFN₃, with a calculated molecular weight of 216.01 g/mol. This compound is recognized as a novel azide precursor, synthesized via zinc-mediated azide-alkyne ligation methodologies . Its primary utility lies in click chemistry applications, particularly in synthesizing triazole derivatives through Huisgen cycloaddition reactions.

属性

IUPAC Name |

1-azido-2-bromo-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSXPJOTBZLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-Azido-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and fluoro substituents onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

化学反应分析

Types of Reactions

1-Azido-2-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.

Electrophilic Substitution: Bromine (Br₂), iron(III) bromide (FeBr₃), hydrofluoric acid (HF).

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted azides or amines.

Electrophilic Substitution: Formation of brominated or fluorinated derivatives.

Reduction: Formation of amine derivatives.

科学研究应用

1-Azido-2-bromo-4-fluorobenzene has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in click chemistry reactions.

Biology: Employed in the study of biological systems through bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-Azido-2-bromo-4-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.

相似化合物的比较

Substituent Positioning and Electronic Effects

Key Observations :

- Substituent Positioning : Altering substituent positions (e.g., bromo vs. fluoro in 1-azido-4-bromo-2-fluorobenzene) impacts electronic distribution. For instance, –Br at position 2 (meta to –N₃) in the target compound may enhance electrophilicity compared to –Br at position 4 (para) in its isomer .

- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 4-azido-1-bromo-2-(trifluoromethyl)benzene significantly increases lipophilicity (LogD > 3) and stabilizes intermediates in pesticidal applications .

- Branched Derivatives : Compounds like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene introduce stereochemical complexity, enabling enantioselective synthesis in pharmaceutical contexts .

Reactivity and Stability

- Azide Stability : The electron-withdrawing nature of –Br and –F in this compound stabilizes the azide group against premature degradation, a critical factor in click chemistry .

- Comparative Reactivity : The presence of –CF₃ in 4-azido-1-bromo-2-(trifluoromethyl)benzene accelerates nucleophilic aromatic substitution (SNAr) reactions due to its strong meta-directing effects, unlike the target compound’s ortho/para-directing substituents .

生物活性

1-Azido-2-bromo-4-fluorobenzene is an organic compound characterized by its unique combination of functional groups, including an azide (-N₃), bromine (-Br), and fluorine (-F) attached to a benzene ring. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and bioconjugation.

The presence of the azide group in this compound facilitates its use in click chemistry , particularly in cycloaddition reactions. These reactions allow for the formation of stable compounds through the reaction of azides with alkynes, which is pivotal for bioconjugation applications. The bromine atom serves as a site for further functionalization, while the fluorine atom influences the electronic properties, enhancing lipophilicity and potentially improving bioavailability in drug development .

Case Studies and Research Findings

Several studies have investigated the biological implications of azide-containing compounds:

Toxicological Profile

The toxicological aspects of halogenated organic compounds, including those similar to this compound, indicate potential acute toxicity. For example, studies on related compounds have reported median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in animal models. Symptoms observed at toxic doses included tremors, weight loss, and respiratory distress . However, specific data on the toxicity of this compound itself is not well-documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。